Prednisolone 21-Propionate-d5

Mass Spectrometry Bioanalysis Internal Standard

Non-deuterated internal standards fail to correct for matrix-induced ion suppression, introducing quantitative bias in LC-MS/MS corticosteroid analysis. Prednisolone 21-Propionate-d5 is the exact isotopic homolog of the prodrug analyte, ensuring uniform behavior throughout sample preparation and chromatography. - +5 Da mass shift eliminates isobaric interference for unambiguous detection in plasma, urine, and tissue homogenates. - Matched physicochemical properties minimize differential extraction and ionization, enhancing assay precision. - High isotopic purity supports robust method validation for pharmacokinetic, metabolic stability, and formulation QC studies.

Molecular Formula C₂₄H₂₇D₅O₆
Molecular Weight 421.54
Cat. No. B1153382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone 21-Propionate-d5
Synonyms11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Propionate-d5
Molecular FormulaC₂₄H₂₇D₅O₆
Molecular Weight421.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prednisolone 21-Propionate-d5: A High-Purity Deuterated Glucocorticoid for Quantitative LC-MS/MS Bioanalysis


Prednisolone 21-Propionate-d5 is a deuterated analog of the synthetic corticosteroid prednisolone 21-propionate, distinguished by the incorporation of five deuterium atoms into its propionate ester chain . This stable isotope-labeled internal standard (SIL-IS) is designed to mimic the physicochemical properties of its non-deuterated counterpart while providing a distinct mass shift for mass spectrometric detection, a cornerstone of modern analytical chemistry and bioanalysis . Its primary utility lies in its role as a precise tool for quantifying the parent compound or related metabolites in complex biological matrices, a function that addresses the critical need for accuracy in pharmacokinetic and pharmacodynamic studies [1].

Why Prednisolone 21-Propionate-d5 is Not Interchangeable with Unlabeled Standards or Alternate Deuterated Analogs


Substituting Prednisolone 21-Propionate-d5 with a non-deuterated internal standard, a different deuterated analog (e.g., Prednisolone-d6), or a surrogate molecule can introduce significant analytical error in LC-MS/MS assays. Non-deuterated standards fail to correct for ion suppression or enhancement from complex biological matrices, leading to inaccurate quantification [1]. While other deuterated prednisolone standards (such as Prednisolone-d6) are suitable for quantifying the parent drug prednisolone, they may not co-elute or ionize identically to the esterified metabolite, prednisolone 21-propionate, due to differences in their chemical structure and physical properties. This mismatch compromises the fundamental principle of isotope dilution mass spectrometry, where the internal standard must be an exact isotopic homolog of the analyte to ensure uniform behavior throughout sample preparation, chromatography, and ionization [2].

Quantitative Differentiation of Prednisolone 21-Propionate-d5 from Key Comparators: A Data-Driven Selection Guide


Isotopic Purity and Molecular Weight Distinction as a Foundation for Precise Quantification

Prednisolone 21-Propionate-d5 provides a +5 Da mass shift (MW 421.54) relative to its non-deuterated counterpart (MW 416.51), enabling unambiguous discrimination in mass spectrometry . While specific isotopic purity values are vendor-specific and batch-dependent, the intended use of the compound as a high-purity reference standard (≥95% chemical purity) is a prerequisite for its function . This fundamental difference is the basis for its use as a SIL-IS, a technique shown to be essential for compensating for matrix effects in corticosteroid analysis [1].

Mass Spectrometry Bioanalysis Internal Standard

Comparative Advantage in Matrix Effect Compensation for Corticosteroid LC-MS/MS

In a study evaluating the use of stable isotopically labeled internal standards (SIL-IS) for prednisolone (PL) and prednisone (PN), it was observed that SIL-IS did not fully compensate for matrix effects in urine samples with high specific gravity [1]. While this study used a different deuterated internal standard, it establishes a class-level principle: the choice and quality of the SIL-IS is critical for method robustness. Prednisolone 21-Propionate-d5, designed for the specific quantification of the 21-propionate metabolite, offers a tailored solution to minimize these issues for that specific analyte, unlike using a generic corticosteroid SIL-IS which may exhibit different matrix effect profiles.

Matrix Effect LC-MS/MS Bioanalysis

Assay Sensitivity and Recovery Benchmarks for Corticosteroid LC-MS/MS

A validated LC-MS/MS method for a panel of synthetic corticosteroids, including prednisolone, demonstrated a functional assay sensitivity as low as 0.6-1.6 nmol/L and interassay CVs of 3.0-20% across a concentration range of 0.6-364 nmol/L [1]. While this study used cortisol-d4 and triamcinolone-d1 acetonide-d6 as internal standards, it establishes a benchmark for the analytical performance achievable when using deuterated internal standards for corticosteroids. The use of a structurally identical SIL-IS, like Prednisolone 21-Propionate-d5 for its corresponding analyte, is expected to provide equivalent or superior performance, particularly in terms of accuracy and precision.

LC-MS/MS Validation Sensitivity

Storage Stability and Physical Form Specifications for Consistent Performance

Vendor specifications for Prednisolone 21-Propionate-d5 recommend storage at -20°C for long-term stability . This is in line with best practices for many organic reference standards but differs from other deuterated analogs like Prednisolone-d6, which may be supplied and stored as a solution . The defined storage condition for Prednisolone 21-Propionate-d5 as a neat solid ensures a predictable and documented stability profile, minimizing the risk of pre-analytical degradation that could compromise assay accuracy and long-term study reproducibility.

Storage Conditions Stability Reproducibility

High-Value Research and Industrial Scenarios for Prednisolone 21-Propionate-d5


Precise Quantification of Prednisolone 21-Propionate in Complex Matrices for Pharmacokinetic Studies

Prednisolone 21-Propionate-d5 is the optimal choice for LC-MS/MS method development aimed at quantifying the prodrug prednisolone 21-propionate in biological samples such as plasma, urine, or tissue homogenates. Its +5 Da mass shift ensures specific detection free from isobaric interferences, and its nearly identical physicochemical properties to the analyte minimize issues related to differential extraction, ionization, or chromatographic behavior, thereby enhancing assay accuracy and precision [1].

Metabolic Pathway Tracking of Ester Prodrugs in In Vitro and In Vivo Models

Researchers investigating the hydrolysis of esterified corticosteroids, such as prednisolone 21-propionate, can use the deuterated standard to track the parent prodrug and differentiate it from its active metabolite (prednisolone). The distinct mass allows for the simultaneous, unambiguous monitoring of both species in the same analytical run, providing critical data on prodrug conversion rates and metabolic stability that are unattainable with unlabeled standards .

Quality Control and Impurity Profiling in Pharmaceutical Development

As a high-purity reference standard, Prednisolone 21-Propionate-d5 can serve as an internal quality control marker in the development of novel topical or systemic corticosteroid formulations. It can be used to validate analytical methods for stability studies, dissolution testing, and the quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products or formulation excipients .

Addressing Matrix Effects in Challenging Bioanalytical Matrices

For laboratories analyzing urine or other complex samples with variable ionic strength and composition, the use of a structurally matched SIL-IS like Prednisolone 21-Propionate-d5 is a critical component of a robust method. It provides the best possible correction for matrix-induced ion suppression or enhancement, a common pitfall in corticosteroid analysis that can lead to significant quantitative bias if uncorrected [2].

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